molecular formula C12H14ClNO B12585849 3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 651315-41-2

3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12585849
CAS No.: 651315-41-2
M. Wt: 223.70 g/mol
InChI Key: GRUOWPOOBFKFTF-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 3-chloropropylamine with 3,4-dihydroquinolin-2(1H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinolinone derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropyltriethoxysilane: A compound with similar structural features but different applications.

    3-Chloropropyltrimethoxysilane: Another related compound used in different industrial applications.

Uniqueness

3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific quinolinone structure, which imparts distinct biological and chemical properties

Properties

CAS No.

651315-41-2

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

3-(3-chloropropyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H14ClNO/c13-7-3-5-10-8-9-4-1-2-6-11(9)14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)

InChI Key

GRUOWPOOBFKFTF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)CCCCl

Origin of Product

United States

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